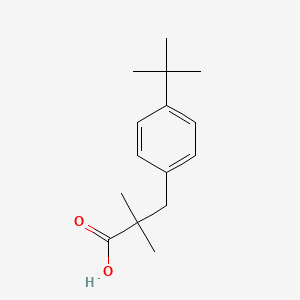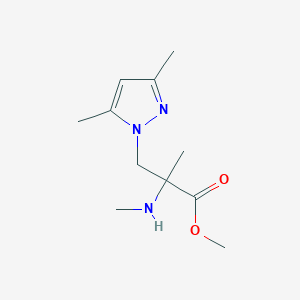![molecular formula C9H18N2O2S B15312090 9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is a complex organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound contains a combination of oxygen, sulfur, and nitrogen atoms within its spiro structure, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves multiple steps, typically starting with the preparation of the spiro skeleton. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent to introduce the thia (sulfur) component. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or sulfur atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler spiro compounds with fewer heteroatoms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, affecting processes like gene expression, signal transduction, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with variations in the heteroatoms (oxygen, sulfur, nitrogen) within the spiro structure.
Uniqueness
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is unique due to its specific combination of heteroatoms and the presence of a methylimino group. This gives it distinct chemical properties and reactivity compared to other spiro compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H18N2O2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
9-methylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide |
InChI |
InChI=1S/C9H18N2O2S/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9/h11H,2-8H2,1H3 |
InChI-Schlüssel |
GQGSCQSKMXOQAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN=S1(=O)CCC2(CC1)CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


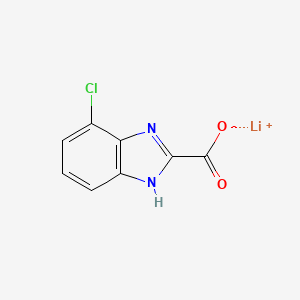
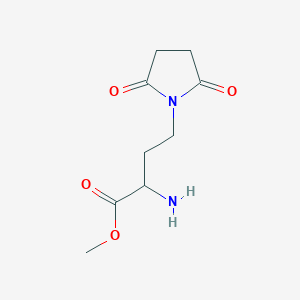

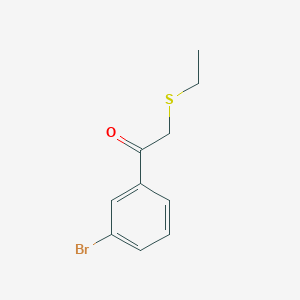
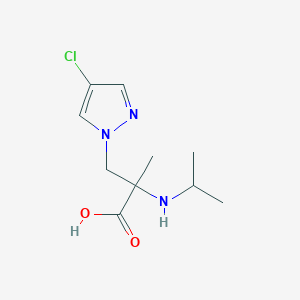

![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
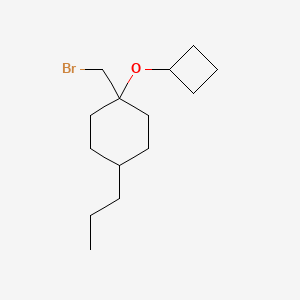
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
